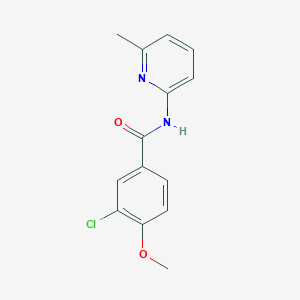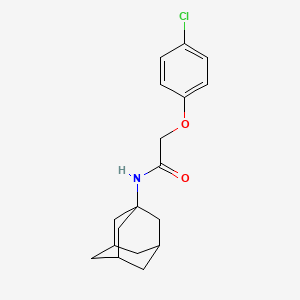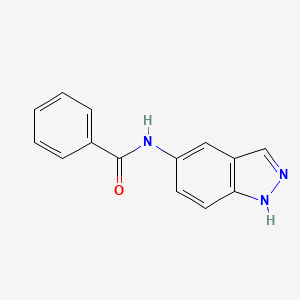![molecular formula C13H24N2O B5152171 N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)
N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known as MEM or MEM-2, is a bicyclic amine compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MEM-2 is a synthetic compound that was first synthesized in the 1970s and has since been studied for its unique pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 is not fully understood, but it is believed to act as a serotonin and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is thought to be responsible for the therapeutic effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 have been studied in vitro and in vivo. In vitro studies have shown that N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. In vivo studies have shown that N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has antidepressant and anxiolytic effects in animal models. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have anti-inflammatory effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in lab experiments is its specificity for serotonin and norepinephrine reuptake inhibition. This allows researchers to study the effects of these neurotransmitters on various physiological processes. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have low toxicity in animal models, making it a safe option for use in lab experiments. One limitation of using N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in lab experiments is its limited availability. N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 is a synthetic compound that is not widely available, making it difficult for researchers to obtain.
Orientations Futures
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2. One direction is the development of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 analogs with improved pharmacological properties. Another direction is the study of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in combination with other drugs for the treatment of depression and anxiety disorders. Additionally, the anti-inflammatory effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 could be further studied for the treatment of inflammatory diseases. Finally, the mechanism of action of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 could be further elucidated to better understand its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 involves the reaction of morpholine and norbornene in the presence of a palladium catalyst. The resulting product is then reacted with ethylene amine to produce N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2. This synthesis method has been optimized over the years to increase yield and purity of the final product, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been studied extensively for its potential therapeutic applications. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12-9-11(1)10-13(12)14-3-4-15-5-7-16-8-6-15/h11-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPIQMHVMCZJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5460896 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5152099.png)
![allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)


![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)

![1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152162.png)


![1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)